1,2-Benzenedicarboxylic acid 1-heptyl 2-(1-methylhexyl) ester-d4
1,2-Benzenedicarboxylic acid 1-heptyl 2-(1-methylhexyl) ester-d4
An In-depth Technical Guide to
Introduction: The Silent Standard in Phthalate Quantification
is a high-purity, stable isotope-labeled internal standard designed for the precise quantification of its non-labeled counterpart, a specific isomer of diheptyl phthalate, and other related phthalate esters. Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][2] Their ubiquitous presence in consumer products, from food packaging and medical devices to toys and building materials, has led to widespread human exposure.[1][3]
Growing concerns over the endocrine-disrupting properties and potential adverse health effects of certain phthalates have necessitated accurate and reliable methods for their detection and quantification in complex matrices such as biological fluids, environmental samples, and consumer goods.[2][4] This guide provides a comprehensive technical overview of the synthesis, characterization, and application of this deuterated standard, offering researchers and drug development professionals the foundational knowledge required for its effective use in demanding analytical workflows.
Section 1: Core Chemistry and Synthesis
Physicochemical Properties
The subject compound is an asymmetric diester of phthalic acid, featuring one linear heptyl chain and one branched 1-methylhexyl (isoheptyl) chain. The "-d4" designation indicates that the four hydrogen atoms on the aromatic benzene ring have been replaced with deuterium. This substitution is critical, as it increases the molecular weight by four daltons without significantly altering the compound's chemical or physical properties, such as polarity, boiling point, and chromatographic retention time. This near-identical behavior is the cornerstone of its utility as an internal standard.
| Property | Value | Source |
| Chemical Name | 1,2-Benzenedicarboxylic acid-d4 1-heptyl 2-(1-methylhexyl) ester | - |
| Molecular Formula | C₂₂H₃₀D₄O₄ | Derived |
| Molecular Weight | Approx. 366.53 g/mol | Derived |
| Unlabeled MW | 362.50 g/mol | [5][6] |
| Core Structure | Phthalate Ester | [4] |
| Key Feature | Stable isotope label (4 Deuterium atoms) on the aromatic ring | [7] |
| Primary Application | Internal standard for isotope dilution mass spectrometry (IDMS) | [8] |
Rationale and Synthetic Strategy
The synthesis of deuterated standards is a deliberate process aimed at creating a perfect analytical proxy for the target analyte. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, particularly for trace analysis in complex matrices. It effectively corrects for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring high accuracy and precision.
A general and efficient synthetic route involves the esterification of a deuterated phthalic acid precursor with the appropriate alcohols. Starting with a commercially available labeled material like o-xylene-d10 or phthalic anhydride-d4 is a common and cost-effective strategy.[7]
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phthalic anhydride-d4 (1.0 eq), 1-heptanol (1.1 eq), 1-methyl-1-hexanol (1.1 eq), and a suitable solvent (e.g., toluene).
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Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.05 eq). Causality Note: The acid catalyst protonates the carbonyl oxygen of the anhydride, making it more electrophilic and susceptible to nucleophilic attack by the alcohol, thereby driving the esterification reaction.
-
Reaction: Heat the mixture to reflux. Water, a byproduct of the esterification, is azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion according to Le Châtelier's principle. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9][10]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the desired mixed diester from any unreacted starting materials and symmetric diester byproducts.[9]
-
Verification: Confirm the structure and isotopic purity of the final product using NMR and Mass Spectrometry as described in Section 2.
Caption: Generalized workflow for the synthesis of the target deuterated phthalate ester.
Section 2: Analytical Characterization and Quality Control
Rigorous characterization is essential to validate the identity, chemical purity, and isotopic enrichment of the synthesized standard.
Mass Spectrometry (MS)
MS is the primary technique for confirming the molecular weight and assessing isotopic enrichment. When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), phthalates exhibit a characteristic fragmentation pattern.
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Molecular Ion (M+•): The molecular ion peak for the d4-labeled compound will be observed at m/z 366.
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Key Fragment Ion: The most prominent and diagnostic fragment for phthalates is the protonated phthalic anhydride ion. For the d4-labeled standard, this appears at m/z 153 , while the unlabeled analog appears at m/z 149. The high abundance of this ion makes it an excellent choice for quantification in Selected Ion Monitoring (SIM) mode.
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Other Fragments: Additional fragments arise from the loss of the alkyl chains, such as [M-C₇H₁₅]⁺ and [M-C₇H₁₅O]⁺.
| Ion | Expected m/z (Unlabeled) | Expected m/z (d4-labeled) | Significance |
| [M]+• | 362 | 366 | Molecular Ion |
| [C₈H₄O₃]+• | 148 | 152 | Phthalic Anhydride Fragment |
| [C₈H₅O₃]+ | 149 | 153 | Protonated Phthalic Anhydride (Base Peak) |
| [M-OR]+ | 247 / 247 | 251 / 251 | Loss of Alkoxy Group |
Data derived from typical phthalate fragmentation patterns.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unequivocal structural confirmation and verifies the position of the deuterium labels.[11]
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¹H NMR: The proton spectrum will show complex multiplets corresponding to the heptyl and 1-methylhexyl chains. Crucially, the aromatic region (typically ~7.5-7.7 ppm) will be devoid of signals, confirming that the deuterium labeling on the benzene ring is successful and complete.
-
¹³C NMR: The carbon spectrum will show signals for all 22 carbons. The signals for the deuterated aromatic carbons (C-D) will be significantly diminished in intensity and may appear as multiplets due to C-D coupling, providing further evidence of successful labeling.
-
2D NMR (COSY, HSQC): These experiments can be used to assign all proton and carbon signals of the alkyl chains, confirming the specific isomeric structure.[12]
Section 3: Application in Quantitative Analysis
The primary purpose of this compound is to serve as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of phthalates in various samples.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a powerful analytical technique that relies on altering the isotopic composition of the target analyte in a sample.
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A known quantity of the stable isotope-labeled standard (e.g., the d4-phthalate) is added (spiked) into the sample at the earliest stage of preparation.
-
The labeled standard and the native (unlabeled) analyte are assumed to be chemically identical, meaning they experience the same losses during extraction, cleanup, and derivatization, and exhibit the same chromatographic behavior.
-
The sample is then analyzed by a mass-selective detector (e.g., GC-MS or LC-MS/MS). The detector can differentiate between the native analyte and the labeled standard based on their mass-to-charge (m/z) ratio.
-
By measuring the response ratio of the native analyte to the labeled standard and comparing it to a calibration curve, the exact amount of the native analyte in the original sample can be calculated with high accuracy, as the ratio is independent of sample loss or instrument variability.
This protocol outlines a typical workflow for biomonitoring studies.
-
Sample Collection & Preparation: Collect a urine sample (e.g., 1 mL) into a clean glass tube. Causality Note: Glass is used to avoid phthalate contamination common in plastic labware.
-
Internal Standard Spiking: Add a precise volume of a known concentration of the solution to the urine sample.
-
Enzymatic Deconjugation: Add β-glucuronidase enzyme and an appropriate buffer. Incubate the sample (e.g., at 37°C for 2 hours). Causality Note: In the body, phthalate metabolites are often conjugated with glucuronic acid to increase water solubility for excretion.[13] This enzymatic step cleaves the conjugate, releasing the free metabolite for analysis.
-
Extraction: Perform either Liquid-Liquid Extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or Solid-Phase Extraction (SPE) using a suitable cartridge to isolate the phthalate metabolites from the complex urine matrix.
-
Derivatization (Optional for GC-MS): Evaporate the solvent and derivatize the dried extract (e.g., with BSTFA) to silylate the carboxylic acid group of the monoester metabolites, making them more volatile and thermally stable for GC analysis.
-
GC-MS/MS Analysis: Inject the prepared sample into a GC-MS/MS system. The gas chromatograph separates the different phthalate metabolites. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity for detection.
-
Quantification: Monitor specific mass transitions for the native analyte and the d4-labeled internal standard. Calculate the concentration based on the measured peak area ratio against a pre-established calibration curve.
Caption: Isotope dilution GC-MS/MS workflow for biomonitoring of phthalate metabolites.
Section 4: Metabolism and Toxicological Context
While the deuterated standard itself is used in minute quantities for analytical purposes and is not a toxicological concern, understanding the metabolism of its non-labeled analog is critical for designing effective biomonitoring studies.
Predicted Metabolic Pathway
Phthalate diesters are not considered the primary bioactive agents. Instead, their in-vivo metabolites are responsible for most biological effects.[14] The metabolic pathway proceeds in distinct phases:
-
Phase I (Hydrolysis): In the gastrointestinal tract, lipases and esterases rapidly hydrolyze the di-ester to its corresponding monoester, Mono-(1-methylhexyl) phthalate, and heptanol.[3][13] This monoester is the primary metabolite absorbed into the bloodstream.
-
Phase I (Oxidation): The absorbed monoester undergoes further metabolism, primarily in the liver. Cytochrome P450 enzymes catalyze the oxidation of the alkyl chain at the terminal (ω) and sub-terminal (ω-1) positions.[15] This is followed by successive steps of β-oxidation, shortening the alkyl chain.
-
Phase II (Conjugation): The oxidized monoester metabolites, now more hydrophilic, are conjugated with glucuronic acid by UDP-glucuronosyltransferase enzymes.[13] This conjugation further increases water solubility and facilitates efficient excretion via the urine.
Urinary measurement of these secondary, oxidized metabolites is often preferred for biomonitoring as it provides a more specific and reliable indication of exposure than measuring the parent compound.
Caption: Generalized metabolic pathway of high molecular weight phthalate esters in humans.
Toxicological and Regulatory Landscape
Many phthalates, particularly those with short to medium alkyl chains, are classified as reproductive toxicants and endocrine disruptors.[2][16] Regulatory bodies worldwide have implemented restrictions on their use.
-
European Union: The European Chemicals Agency (ECHA) has classified several phthalates, including DEHP, DBP, BBP, and DIBP, as Substances of Very High Concern (SVHC) and has restricted their use in many consumer articles, toys, and food contact materials under the REACH regulation.[2][17][18]
-
United States: The Food and Drug Administration (FDA) and the Consumer Product Safety Commission (CPSC) regulate the use of certain phthalates in food contact materials and children's products, respectively.[19] In 2022, the FDA revoked authorizations for the food-contact use of 23 phthalates for which use had been abandoned, while maintaining authorization for others pending further review.[19]
The stringent regulatory limits, often in the parts-per-billion range, underscore the need for highly sensitive and accurate analytical methods, for which standards like are indispensable.
Conclusion
is more than just a chemical; it is a critical enabler of scientific integrity in environmental health, toxicology, and regulatory science. By providing a stable, reliable, and chemically analogous internal standard, it allows researchers to navigate the complexities of trace-level analysis and generate the high-quality, defensible data needed to assess human exposure, understand metabolic pathways, and protect public health. Its thoughtful design, rooted in the principles of isotope dilution mass spectrometry, makes it an essential tool in the modern analytical laboratory.
References
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